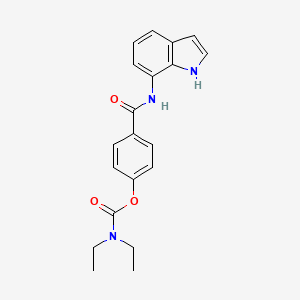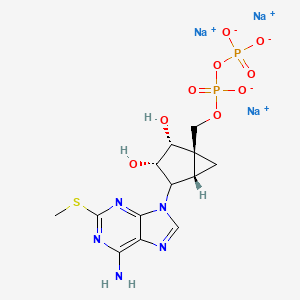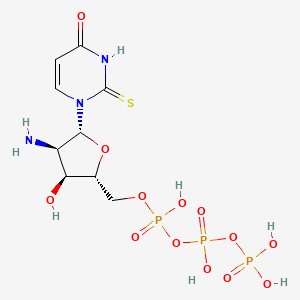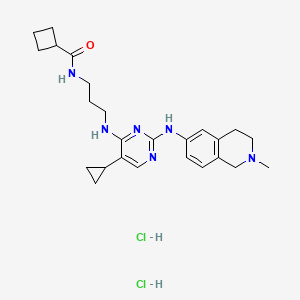
4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” can be represented by the SMILES notation:CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 . Chemical Reactions Analysis
While specific chemical reactions involving “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, a series of 20 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .Physical And Chemical Properties Analysis
“4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” is a compound with the molecular formula C20H21N3O3. It has a molecular weight of 351.41. The exact mass of the compound is 351. This compound is soluble in DMSO.Wissenschaftliche Forschungsanwendungen
Antitumor Drug Synthesis : Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which are structurally similar to the compound , are important intermediates in the synthesis of many antitumor drugs. These compounds are particularly used in small molecular inhibitors of anti-tumor drugs (Gan et al., 2021).
Inhibitors of Urease Enzyme : Indole-based compounds, including those structurally related to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and tested as potent inhibitors of the urease enzyme. These molecules have potential as therapeutic agents in drug design programs (Nazir et al., 2018).
Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Some phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, which are structurally related, have been tested for inhibition of the endocannabinoid degrading enzyme fatty acid amide hydrolase (FAAH). These compounds have higher metabolic stability and significant pharmacological relevance (Dahlhaus et al., 2017).
Synthesis of Antimitotic Agents : Compounds with a 1H-indol-4-yl moiety, similar to the target compound, have been synthesized as part of a series of antimitotic agents. These agents show efficacy in cell viability and cell proliferation assays and are significant in cancer research (Shetty et al., 2011).
Anti-inflammatory Agents : Research has been conducted on the synthesis of new chalcone derivatives containing the 1H-indole moiety, similar to the compound , for their potential as anti-inflammatory agents (Rehman et al., 2022).
OLED Device Applications : Novel host materials based on indole derivatives, akin to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and used in green phosphorescent organic light-emitting diodes (OLEDs) for their electroluminescent properties (Dong et al., 2017).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” and its potential applications in medicine.
Eigenschaften
IUPAC Name |
[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIKJOMEYPSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)


![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
